[2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-bromobenzoate
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Overview
Description
2-Ethoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 4-bromobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 4-bromobenzoate typically involves multi-step organic reactionsThe final step involves the esterification of the phenyl group with 4-bromobenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The bromine atom in the benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-Ethoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 4-bromobenzoate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Industry: The compound’s properties may be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride: This compound shares a similar pyrimidine core but differs in its functional groups and overall structure.
2-Ethoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4’,3’4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 2-thiophenecarboxylate: Another related compound with a different ester group, which may result in distinct chemical and biological properties.
Uniqueness
The uniqueness of 2-Ethoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 4-bromobenzoate lies in its combination of functional groups and structural features. This makes it a versatile compound for various applications and a valuable subject for scientific research .
Properties
Molecular Formula |
C25H24BrN3O4S |
---|---|
Molecular Weight |
542.4 g/mol |
IUPAC Name |
[2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C25H24BrN3O4S/c1-3-32-19-12-15(6-9-18(19)33-25(31)14-4-7-16(26)8-5-14)22-27-23(30)21-17-10-11-29(2)13-20(17)34-24(21)28-22/h4-9,12,22,28H,3,10-11,13H2,1-2H3,(H,27,30) |
InChI Key |
AGLKSUJZIQCNIX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2)OC(=O)C5=CC=C(C=C5)Br |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2)OC(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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